molecular formula C14H17ClN2O B3846707 4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole

4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole

Cat. No. B3846707
M. Wt: 264.75 g/mol
InChI Key: BNHLOVWIOXJFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed in the 1990s by GlaxoSmithKline as a potential treatment for metabolic disorders, including obesity, type 2 diabetes, and dyslipidemia. However, its development was halted due to safety concerns. Despite this, GW501516 has gained popularity in the sports industry as a performance-enhancing drug due to its ability to increase endurance and fat burning.

Mechanism of Action

4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole works by activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, as well as inflammation and oxidative stress. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism and reduced lipid accumulation.
Biochemical and Physiological Effects:
4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to have several biochemical and physiological effects in preclinical studies. It increases endurance and exercise capacity by enhancing skeletal muscle oxidative metabolism and reducing muscle fatigue. It also promotes fat burning by increasing the expression of genes involved in fatty acid oxidation and decreasing the expression of genes involved in lipid synthesis and storage.

Advantages and Limitations for Lab Experiments

4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole has several advantages as a research tool, including its ability to activate PPARδ selectively and its well-established pharmacokinetics and pharmacodynamics. However, its use in lab experiments is limited by its potential toxicity and safety concerns, particularly in relation to its effects on the liver and the development of cancer.

Future Directions

There are several potential future directions for research on 4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole. One area of interest is its potential use in the treatment of metabolic disorders, particularly in combination with other drugs. Another area of interest is its potential use in the prevention and treatment of cardiovascular diseases. Additionally, further research is needed to fully understand the safety and toxicity of 4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole and to develop safer and more effective PPARδ agonists.

Scientific Research Applications

4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders. In preclinical studies, it has been shown to improve insulin sensitivity, reduce inflammation, and promote fat burning. It has also been investigated for its potential use in the treatment of cardiovascular diseases, such as atherosclerosis and heart failure.

properties

IUPAC Name

4-[3-(4-chlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-10-14(11(2)17-16-10)4-3-9-18-13-7-5-12(15)6-8-13/h5-8H,3-4,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHLOVWIOXJFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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